molecular formula C12H17N3O2 B1425238 N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide CAS No. 1211502-77-0

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide

Cat. No.: B1425238
CAS No.: 1211502-77-0
M. Wt: 235.28 g/mol
InChI Key: KYFUUBCLOYUWCM-UHFFFAOYSA-N
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Description

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazide, which is then further reacted with appropriate reagents to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted hydrazine compounds.

Scientific Research Applications

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-benzamide: Lacks the methyl group on the benzene ring.

    N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.

    N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-nitrobenzamide: Contains a nitro group instead of a methyl group.

Uniqueness

N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8-4-6-9(7-5-8)10(16)14-12(2,3)11(17)15-13/h4-7H,13H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFUUBCLOYUWCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
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N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
Reactant of Route 4
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
Reactant of Route 5
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-hydrazino-1,1-dimethyl-2-oxoethyl)-4-methylbenzamide

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